3,3-Dichloro-2-fluorooxolane

Description

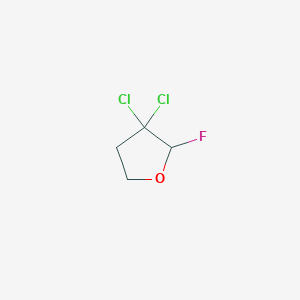

3,3-Dichloro-2-fluorooxolane is a halogenated oxolane (tetrahydrofuran derivative) featuring two chlorine atoms at the 3-position and a fluorine atom at the 2-position of the five-membered ring. These compounds are typically used as intermediates in organic synthesis, electrolytes in lithium-ion batteries, or functionalized building blocks for pharmaceuticals and agrochemicals due to their electron-withdrawing halogen substituents, which enhance stability and reactivity .

Properties

CAS No. |

109776-93-4 |

|---|---|

Molecular Formula |

C4H5Cl2FO |

Molecular Weight |

158.98 g/mol |

IUPAC Name |

3,3-dichloro-2-fluorooxolane |

InChI |

InChI=1S/C4H5Cl2FO/c5-4(6)1-2-8-3(4)7/h3H,1-2H2 |

InChI Key |

SUSSAXNSBRLZAD-UHFFFAOYSA-N |

SMILES |

C1COC(C1(Cl)Cl)F |

Canonical SMILES |

C1COC(C1(Cl)Cl)F |

Synonyms |

Furan, 3,3-dichloro-2-fluorotetrahydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physical properties of 3,3-Dichloro-2-fluorooxolane and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Physical State | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₄H₅Cl₂FO | 169.00 (calc.) | Not reported | 2-F, 3,3-Cl₂ | Not available |

| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | C₁₂H₁₄ClFO₂ | 244.69 | Liquid | 4-F-phenyl, 3-Cl-propyl | 3308-94-9 |

| 4-Fluoro-1,3-dioxolan-2-one | C₃H₃FO₃ | 114.05 | Yellow liquid | 4-F, cyclic carbonate | 114435-02-8 |

| 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane | C₉H₇BrClFO₂ | 281.51 | Solid/Liquid? | Br, Cl, F on phenyl ring | 2643367-91-1 |

Key Observations :

- Halogen Diversity : The number and position of halogens significantly influence molecular weight and polarity. Bromine in the phenyl-substituted dioxolane (281.51 g/mol) increases molecular weight compared to chlorine/fluorine analogs .

- Functional Groups : Cyclic carbonates (e.g., 4-Fluoro-1,3-dioxolan-2-one) exhibit distinct reactivity due to the carbonate group, enabling use as battery electrolytes .

Reactivity and Stability

- Electrophilic Reactivity : Chlorine and fluorine substituents enhance electrophilicity at adjacent positions. For example, 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane may undergo nucleophilic substitution at the chloropropyl group, similar to intermediates reported by Zhang et al. for halogenated benzoic acids .

- Thermal Stability : Fluorinated dioxolanes (e.g., 4-Fluoro-1,3-dioxolan-2-one) are stable under battery operating conditions, suggesting this compound could exhibit comparable stability in high-energy applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.